9-phenyl-9H,9'H-2,3'-bicarbazole

概要

説明

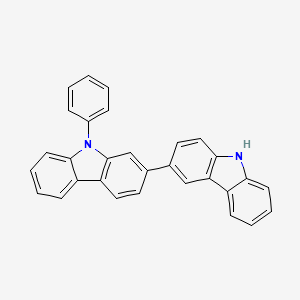

9-Phenyl-9H,9’H-2,3’-bicarbazole is an organic compound characterized by the presence of two carbazole rings linked by a phenyl group. This unique structure endows the compound with distinct chemical and physical properties, making it a valuable building block in organic synthesis and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-9H,9’H-2,3’-bicarbazole typically involves a multi-step process. One common method includes the reaction of (9-phenyl-9H-carbazol-3-yl)boronic acid with 3-bromo-9H-carbazole in the presence of a palladium catalyst (Pd(PPh3)4), potassium carbonate (K2CO3), toluene, and ethanol. The reaction is carried out under nitrogen at 100°C for 12 hours. The resulting product is then recrystallized from ethanol to obtain 9-Phenyl-9H,9’H-2,3’-bicarbazole with a yield of 82% .

Industrial Production Methods

Industrial production methods for 9-Phenyl-9H,9’H-2,3’-bicarbazole are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve similar reaction conditions as laboratory synthesis but are scaled up and optimized for industrial equipment and processes .

化学反応の分析

Cross-Coupling Reactions

The compound serves as a versatile building block in transition metal-catalyzed cross-coupling reactions, enabling the formation of extended π-conjugated systems for OLEDs and other optoelectronic devices.

Key Examples:

Mechanistic Insight : These reactions proceed via oxidative addition of aryl halides to palladium(0), followed by transmetallation (in Suzuki) or direct coupling (in Ullmann). The electron-donating carbazole groups enhance the stability of palladium intermediates .

Electrophilic Aromatic Substitution

The aromatic rings in 9-phenyl-9H,9'H-2,3'-bicarbazole undergo regioselective electrophilic attacks, primarily at the C-4 position of carbazole due to steric protection of C-3 by the phenyl group .

Demonstrated Reactions:

-

Nitration : Forms nitro derivatives using HNO₃/H₂SO₄ at 0–5°C, enabling further reduction to amino groups for charge transport tuning.

-

Halogenation : Bromination with Br₂/FeBr₃ yields dibrominated products, which serve as intermediates for subsequent cross-couplings .

Electronic Effects : The phenyl substituent deactivates the adjacent carbazole ring, directing electrophiles to the less hindered positions.

Oxidation:

-

The carbazole nitrogen undergoes oxidation with KMnO₄/H₂SO₄ to form N-oxide derivatives, enhancing electron injection capabilities in OLEDs .

Reduction:

-

Nitro groups introduced via electrophilic substitution are reduced to amines using SnCl₂/HCl, providing sites for hydrogen bonding in sensor applications.

Coordination Chemistry

The compound acts as a bridging ligand in metal-organic frameworks (MOFs) and coordination polymers:

-

Reacts with Cu(I) salts (e.g., CuI) in DMF to form luminescent complexes with λ<sub>em</sub> = 450–500 nm .

-

Participates in π-π stacking interactions with Pt(II) porphyrins, enabling energy transfer in light-harvesting systems .

Photochemical Reactions

Under UV irradiation (λ = 365 nm):

-

Generates singlet oxygen (¹O₂) via energy transfer, useful in photocatalytic degradation studies .

-

Forms excimers in concentrated solutions, altering emission spectra from blue (monomer) to green (excimer) .

Thermal Stability and Side Reactions

Thermogravimetric analysis (TGA) reveals decomposition >300°C. At elevated temperatures:

科学的研究の応用

9-Phenyl-9H,9'H-2,3'-bicarbazole is a significant compound in the realm of organic electronics and materials science. Its unique properties make it suitable for various applications, particularly in the fields of optoelectronics, photovoltaics, and environmental sensing. This article details its applications, supported by comprehensive data and case studies.

Key Properties

This compound exhibits excellent thermal stability and a high fluorescence quantum yield, making it ideal for applications requiring robust performance under varying conditions .

Organic Electronics

This compound plays a crucial role in the development of organic light-emitting diodes (OLEDs). It enhances both the efficiency and color purity of displays used in smartphones and televisions. The compound's ability to act as a host material in OLED structures allows for improved charge transport and light emission properties .

Photovoltaic Cells

In the realm of renewable energy, this compound is integral to organic solar cells. It enhances light absorption and conversion efficiency, contributing to more effective energy harvesting from sunlight. Research indicates that incorporating this compound into photovoltaic systems can significantly improve their overall performance .

Fluorescent Sensors

The compound is utilized in developing fluorescent sensors designed to detect environmental pollutants. Its high sensitivity makes it an effective tool for monitoring air and water quality, providing a reliable method for environmental assessments .

Biomedical Applications

In biomedical research, this compound is being investigated for its potential use in drug delivery systems. Its properties may enhance the solubility and bioavailability of therapeutic compounds, thereby improving the efficacy of various treatments .

Material Science Research

The compound is also studied for its potential in creating new materials with unique electronic and optical properties. This research paves the way for innovative applications across various technologies, including advanced coatings and electronic devices .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLED devices resulted in a significant increase in external quantum efficiency (EQE) compared to traditional materials. The devices exhibited a remarkable longevity of over 8000 hours at operational brightness levels .

Case Study 2: Environmental Monitoring

Research utilizing fluorescent sensors based on this compound showed successful detection of trace pollutants in water samples. The sensors provided rapid results with minimal interference from other substances present in the samples .

Case Study 3: Drug Delivery Systems

Experimental studies indicated that drug formulations using this compound significantly improved the delivery rates of poorly soluble drugs in vitro. This advancement holds promise for enhancing therapeutic outcomes in clinical settings .

作用機序

The mechanism by which 9-Phenyl-9H,9’H-2,3’-bicarbazole exerts its effects involves its ability to facilitate charge transport and stabilize excited states. The compound’s carbazole rings and phenyl group contribute to its electronic properties, making it an effective hole transport material in OLEDs. The molecular targets and pathways involved include the stabilization of triplet excitons and efficient charge carrier movement .

類似化合物との比較

Similar Compounds

- 9-Phenyl-9H,9’H-3,3’-bicarbazole

- 3,3’-Bicarbazole

- 9-Phenyl-3,3’-bicarbazolyl

Uniqueness

Compared to similar compounds, 9-Phenyl-9H,9’H-2,3’-bicarbazole exhibits superior hole transport capabilities and stability as a thin film. These properties make it particularly suitable for use in high-efficiency OLEDs and other electronic applications .

生物活性

9-Phenyl-9H,9'H-2,3'-bicarbazole is a compound that belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in materials science. This compound has garnered attention due to its potential therapeutic effects, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.43 g/mol. The structure consists of two carbazole units connected by a phenyl group, contributing to its unique electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.43 g/mol |

| CAS Number | 1454567-05-5 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, leading to reduced cell division and growth.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest it may inhibit bacterial growth by disrupting cell membrane integrity.

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM depending on treatment duration .

- Antimicrobial Efficacy : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating potent antimicrobial activity.

The biological activity of this compound can be summarized as follows:

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions starting from carbazole derivatives through coupling reactions.

Synthetic Route Example

- Formation of Carbazole Derivatives : Start with a Suzuki coupling reaction between appropriate bromo-carbazole and phenylboronic acid.

- Final Coupling : Utilize palladium-catalyzed coupling to form the final bicarbazole structure.

Chemical Reactivity

The compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form quinone derivatives.

- Reduction : Reduction can yield less oxidized carbazole derivatives.

特性

IUPAC Name |

2-(9H-carbazol-3-yl)-9-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJRHORDMKIWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。